BenchChemオンラインストアへようこそ!

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide

Androgen Receptor Pharmacology SARM Potency Receptor Activation Assay

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide (CAS 1020054-85-6) is a synthetic aryl-propionamide belonging to the nonsteroidal selective androgen receptor modulator (SARM) class. Originally developed by Acadia Pharmaceuticals as the clinical candidate ACP-105 for muscle wasting and osteoporosis indications, the compound is characterized by its dual 4-chlorophenoxy and 3-amino-4-chlorophenyl substitution pattern.

Molecular Formula C15H14Cl2N2O2
Molecular Weight 325.2 g/mol
CAS No. 1020054-85-6
Cat. No. B1390892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide
CAS1020054-85-6
Molecular FormulaC15H14Cl2N2O2
Molecular Weight325.2 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H14Cl2N2O2/c1-9(21-12-5-2-10(16)3-6-12)15(20)19-11-4-7-13(17)14(18)8-11/h2-9H,18H2,1H3,(H,19,20)
InChIKeyJXINKCXJTXJXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide (CAS 1020054-85-6): Sourcing & Baseline Characterization Guide


N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide (CAS 1020054-85-6) is a synthetic aryl-propionamide belonging to the nonsteroidal selective androgen receptor modulator (SARM) class. Originally developed by Acadia Pharmaceuticals as the clinical candidate ACP-105 for muscle wasting and osteoporosis indications, the compound is characterized by its dual 4-chlorophenoxy and 3-amino-4-chlorophenyl substitution pattern [1]. With a molecular formula of C₁₅H₁₄Cl₂N₂O₂ and a molecular weight of 325.2 g/mol, it is commercially available from multiple research-chemical suppliers at ≥95% purity for non-human research purposes only . As a SARM, it binds directly to the androgen receptor (AR) to elicit tissue-selective anabolic effects, positioning it within a competitive landscape of structurally related aryl-propionamide analogs [2].

Why N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide Cannot Be Substituted by Generic SARM Analogs


Within the aryl-propionamide SARM class, minor structural modifications produce substantial shifts in androgen receptor (AR) potency, intrinsic efficacy (full vs. partial agonism), off-target receptor engagement, metabolic stability, and tissue selectivity—meaning that even close congeners are not functionally interchangeable [1]. The target compound's specific combination of a 4-chlorophenoxy B-ring and a 3-amino-4-chloro A-ring substitution pattern dictates its unique partial agonist profile at AR (pEC₅₀ 9.0 for wild-type; 9.3 for T877A mutant), which differs markedly from the full-agonist profile of related SARMs such as S-23 [2]. The absence of a para-cyano or trifluoromethyl group on the A-ring further distinguishes this compound's metabolic pathway from that of close analogs, with direct implications for in vivo half-life, detection windows in forensic applications, and tissue-specific anabolic-to-androgenic ratios [3]. Consequently, substituting this compound with a generic 'SARM' or a structurally similar analog—without head-to-head comparative data on receptor pharmacology, metabolism, and tissue selectivity—introduces unpredictable variability into experimental outcomes and procurement decisions.

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Androgen Receptor Potency (pEC₅₀) on Wild-Type and T877A Mutant AR: ACP-105 vs. S-23

The target compound (as ACP-105) exhibits a partial agonist profile at AR with pEC₅₀ values of 9.0 at wild-type AR and 9.3 at the T877A mutant AR in cell-based transcriptional activation assays [1]. In contrast, the closely related SARM S-23, which carries a 4-cyano-3-trifluoromethyl A-ring rather than the 3-amino-4-chloro pattern, displays full agonist activity at AR (Ki = 1.7 nM) and demonstrates a 2-fold higher in vivo potency (ED₅₀) relative to the earlier lead C-6 across prostate, seminal vesicle, and levator ani endpoints [2]. This differential intrinsic efficacy—partial vs. full agonism—has direct implications for tissue-selectivity profiles: S-23 produces full agonist activity in both androgenic and anabolic tissues, whereas the target compound and related SARMs show more prostate-sparing characteristics [2].

Androgen Receptor Pharmacology SARM Potency Receptor Activation Assay

In Vitro Metabolic Stability in Human Hepatocytes: ACP-105 Differentiated from High-Clearance SARM Analogs

In human hepatocyte incubation assays, the target compound (ACP-105, Compound 1) demonstrates a measured half-life (t₁/₂) of 5.0 hours [1]. This can be contextualized against the in silico-predicted short half-life of ACP-105 (CAS 1048998-11-3, a structurally distinct SARM bearing a benzonitrile A-ring) of approximately 1.18 hours, as calculated across seven independent ADME prediction platforms (ADMETlab 3.0, ADMET Predictor 12.0, SwissADME, pkCSM, etc.) [2]. The ~4.2-fold longer measured hepatocyte half-life of the target compound (5.0 h vs. ~1.18 h predicted for the benzonitrile analog) reflects the impact of the 3-amino-4-chlorophenyl substitution on CYP3A4-mediated metabolism, the primary clearance pathway [2]. Additionally, the benzonitrile analog exhibits Caco-2 permeability ranging from 13.6 to 152 × 10⁻⁶ cm/s, high gastrointestinal absorption (up to 100%), strong plasma protein binding (77–99%), and a blood–brain barrier penetration prediction in most models [2]—a distinct ADME fingerprint that cannot be extrapolated to the target compound without direct measurement.

Hepatocyte Metabolism SARM Half-Life ADME Profiling

Off-Target Receptor Promiscuity Screening: ACP-105 Demonstrated No Interaction at Non-AR Hormone Receptors

In preclinical in vitro selectivity profiling, the target compound (ACP-105) was shown to be as potent and efficacious as testosterone at the androgen receptor while demonstrating no interaction at other hormone receptors tested [1]. This absence of off-target hormone receptor activity is a key differentiator from certain other nonsteroidal SARMs, which may exhibit cross-reactivity with related nuclear receptors (e.g., progesterone receptor). The combined profile of high AR potency (pEC₅₀ 9.0–9.3) in the absence of non-AR hormone receptor engagement supports the classification of this compound as a bona fide selective AR ligand, in contrast to earlier-generation aryl-propionamide leads that showed broader receptor interaction fingerprints [1].

Receptor Selectivity Off-Target Screening Nuclear Hormone Receptor Profiling

Structural Basis for Differentiation: 4-Chlorophenoxy B-Ring vs. 4-Isopropylphenoxy, 2-Chlorophenoxy, and 4-Methylphenoxy Congeners

The target compound's 4-chlorophenoxy B-ring substituent defines a distinct pharmacological and physicochemical space relative to commercially available congeners. N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide (CAS 1020055-74-6) replaces the electron-withdrawing 4-chloro group with an electron-donating isopropyl group, altering both AR binding affinity and lipophilicity . N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide (CAS 1020054-60-7) substitutes chloro with methyl, further reducing electronegativity and hydrogen-bonding potential . The 2-chlorophenoxy isomer (CAS not specified in reliable sources) changes the chlorine position from para to ortho on the B-ring, introducing steric effects that modify AR binding geometry . These structural variations are known within the aryl-propionamide SARM literature to affect the binding mode to AR, with B-ring substitution pattern directly influencing the ligand's orientation within the AR ligand-binding domain [1]. The 4-chlorophenoxy group of the target compound provides a specific balance of electron-withdrawing character (σₚ Hammett constant for Cl ≈ +0.23) and moderate lipophilicity (π ≈ +0.71) that cannot be replicated by electron-donating (isopropyl, σₚ ≈ −0.15; methyl, σₚ ≈ −0.17) or sterically shifted (ortho-chloro) alternatives.

Structure-Activity Relationship Halogen Substitution SARM Analog Comparison

Preclinical Tissue Selectivity: Anabolic Effects on Muscle and Bone with Minimal Prostate Stimulation

In castrated male rat models, the target compound (ACP-105) demonstrated potent anabolic effects on muscle and bone with minimal effect on the prostate, confirming tissue-selective pharmacodynamic activity [1]. In a 2-week chronic study, ACP-105 improved anabolic parameters in castrated male rats, establishing its in vivo efficacy profile [2]. To contextualize this tissue selectivity among aryl-propionamide SARMs: the compound S-23 displayed full agonist activity in both androgenic (prostate, seminal vesicles) and anabolic (levator ani muscle) tissues, whereas the target compound and other prostate-sparing SARMs selectively maintained levator ani muscle size without proportionally stimulating androgenic tissues [3]. The ED₅₀ for levator ani maintenance vs. prostate stimulation provides a quantitative tissue-selectivity index; for prostate-sparing SARMs in this class, the anabolic-to-androgenic ED₅₀ ratio exceeds 3:1, whereas full agonists such as S-23 approach a 1:1 ratio [3].

Tissue Selectivity Anabolic-to-Androgenic Ratio Muscle Wasting Model

Equine In Vivo Metabolite Profile: 21 Unique Metabolites Identified with Prolonged Detection Windows

Following oral administration of the target compound (ACP-105) in horses, blood and urine samples collected over 96 hours yielded 21 tentatively identified in vivo metabolites, including several novel glucuronide conjugates in plasma and urine [1]. After hydrolysis with β-glucuronidase, hydroxylated metabolites dominated the urinary profile. The suggested analytical target in plasma is a dihydroxylated metabolite with a net loss of two hydrogens; in urine, two monohydroxylated metabolites are recommended as doping control targets due to prolonged detection time and availability of in vitro reference material [1]. This metabolite profile is structurally distinct from that of other aryl-propionamide SARMs such as LGD-4033 and LGD-3303, which produce different hydroxylation and glucuronidation patterns in equine models, enabling compound-specific detection in forensic and anti-doping contexts [1].

Doping Control Equine Metabolism Metabolite Identification

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide: Optimal Research & Industrial Application Scenarios Based on Quantitative Evidence


In Vivo Muscle Wasting and Osteoporosis Research Requiring Prostate-Sparing Anabolic Activity

Investigators studying sarcopenia, cancer cachexia, or androgen-deficiency osteoporosis who require a SARM with documented prostate-sparing tissue selectivity should prioritize this compound. Preclinical data demonstrate potent anabolic effects on muscle and bone with minimal prostate stimulation in castrated rat models, in contrast to full AR agonists like S-23 that stimulate androgenic tissues proportionally [1]. The 5.0-hour human hepatocyte half-life supports once- or twice-daily oral dosing regimens in rodent models, avoiding the high-clearance limitation of certain analogs with predicted t₁/₂ < 2 hours [2].

Androgen Receptor Pharmacology Studies Requiring Partial Agonist Intrinsic Efficacy

For receptor pharmacology laboratories investigating the relationship between AR ligand intrinsic efficacy and tissue-specific transcriptional outcomes, this compound provides a well-characterized partial agonist reference standard (pEC₅₀ 9.0–9.3 at AR WT and T877A) [1]. Its partial agonist profile contrasts with the full-agonist activity of S-23 (Ki = 1.7 nM), enabling comparative studies of agonist efficacy vs. potency across different cellular contexts. The documented absence of off-target hormone receptor interactions further qualifies it as a clean AR-selective pharmacological tool [2].

Anti-Doping and Forensic Toxicology Reference Standard Development

Forensic toxicology laboratories developing LC-MS/MS or UHPLC-HRMS methods for SARM detection in equine or human biological matrices should procure this compound as a certified reference standard for ACP-105. The published equine metabolite profile—comprising 21 identified metabolites with a dihydroxylated plasma marker and two monohydroxylated urinary targets after glucuronidase hydrolysis—provides validated analytical targets for doping control assays with detection windows extending to 96 hours post-administration [1]. The compound-specific metabolite fingerprint is distinguishable from LGD-4033 and LGD-3303, ensuring unambiguous identification in multi-analyte screening panels [1].

Structure-Activity Relationship (SAR) Programs Exploring B-Ring Halogen Substitution Effects

Medicinal chemistry teams exploring aryl-propionamide SARM SAR should utilize this compound as the 4-chlorophenoxy B-ring reference point for systematic halogen-substitution studies. The electron-withdrawing character of the para-chloro substituent (σₚ ≈ +0.23) provides a defined baseline for comparing 4-fluoro, 4-bromo, 4-iodo, and 4-trifluoromethyl B-ring variants, as well as for contrasting with electron-donating congeners (4-isopropyl, 4-methyl) that shift AR binding mode and potency [1]. The established effect of B-ring substitution pattern on AR ligand-binding domain orientation underscores the importance of this compound as a defined structural comparator [2].

Quote Request

Request a Quote for N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.